molecular formula C11H15NOS B12655393 Propionanilide, 4'-mercapto-2,2-dimethyl CAS No. 2182-92-5

Propionanilide, 4'-mercapto-2,2-dimethyl

Cat. No.: B12655393
CAS No.: 2182-92-5
M. Wt: 209.31 g/mol
InChI Key: GIROESBYMDYHRL-UHFFFAOYSA-N
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Description

Propionanilide, 4’-mercapto-2,2-dimethyl, is an organic compound that belongs to the class of anilides It is characterized by the presence of a propionanilide core with a mercapto group at the 4’ position and two methyl groups at the 2,2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, 4’-mercapto-2,2-dimethyl, typically involves the reaction of 4’-mercaptoaniline with 2,2-dimethylpropionyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of Propionanilide, 4’-mercapto-2,2-dimethyl, can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Propionanilide, 4’-mercapto-2,2-dimethyl, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propionanilide, 4’-mercapto-2,2-dimethyl, has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propionanilide, 4’-mercapto-2,2-dimethyl, involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Propionanilide: Lacks the mercapto and dimethyl groups, resulting in different chemical properties.

    4’-Mercaptoaniline: Lacks the propionanilide core and dimethyl groups.

    2,2-Dimethylpropionanilide: Lacks the mercapto group .

Uniqueness

The combination of these functional groups allows for unique interactions in chemical reactions and biological systems .

Properties

CAS No.

2182-92-5

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2,2-dimethyl-N-(4-sulfanylphenyl)propanamide

InChI

InChI=1S/C11H15NOS/c1-11(2,3)10(13)12-8-4-6-9(14)7-5-8/h4-7,14H,1-3H3,(H,12,13)

InChI Key

GIROESBYMDYHRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S

Origin of Product

United States

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